molecular formula C16H12Br2N2 B1503970 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine CAS No. 954239-55-5

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine

Cat. No.: B1503970
CAS No.: 954239-55-5
M. Wt: 392.09 g/mol
InChI Key: AUIGSHLHPQKZDC-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine is a brominated aromatic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties. This compound features bromine atoms at the 6th and 4th positions of the phenyl ring and a methyl group at the 2nd position, making it a unique and potentially valuable molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common approach is the Bromination of Isoquinoline Derivatives . The process begins with the bromination of isoquinoline to introduce bromine atoms at specific positions on the aromatic ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and safe handling of reactive intermediates and by-products, maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation Products: Oxidation can yield quinone derivatives.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: The biological applications of this compound are vast. It can serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural similarity to natural alkaloids suggests it may have biological activity worth exploring.

Medicine: In medicinal chemistry, 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Bromoisoquinoline: Similar structure but lacks the additional bromine and methyl groups.

  • 3-(4-Bromo-2-methylphenyl)isoquinolin-1-amine: Similar but without the bromine at the 6th position.

  • 2-Methylisoquinoline: Similar core structure but without bromine atoms.

Uniqueness: 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine stands out due to its dual bromine substitution and the presence of a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2/c1-9-6-11(17)2-4-13(9)15-8-10-7-12(18)3-5-14(10)16(19)20-15/h2-8H,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIGSHLHPQKZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NC(=C3C=CC(=CC3=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696255
Record name 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-55-5
Record name 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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